3-[2-(4-Methoxyphenyl)ethenyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methoxyphenyl)ethenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the ethenyl side chain, which is further connected to the pyridazine ring. The molecular formula of this compound is C14H13NO, and it has a molecular weight of 211.2591 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]pyridazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate dienophile under acidic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenyl]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Ethyl-substituted pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethenyl]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
3-[2-(4-Methoxyphenyl)ethenyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
142772-08-5 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethenyl]pyridazine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-8-5-11(6-9-13)4-7-12-3-2-10-14-15-12/h2-10H,1H3 |
InChI Key |
RFTAUIHCFUNHHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.